

# Isobutyl anthranilate chemical properties

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## Compound of Interest

Compound Name: *Isobutyl anthranilate*

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An In-Depth Technical Guide to the Chemical Properties of **Isobutyl Anthranilate**

## Introduction

**Isobutyl anthranilate** (IUPAC name: 2-methylpropyl 2-aminobenzoate) is an organic compound classified as an anthranilate ester.<sup>[1]</sup> It is synthesized from anthranilic acid and isobutanol.<sup>[1]</sup> This molecule is of significant interest to researchers and drug development professionals, not only for its well-established role in the flavor and fragrance industries but also as a versatile building block in organic synthesis.<sup>[1][2]</sup> Characterized by a sweet, fruity, and floral aroma reminiscent of grapes and orange blossoms, its utility is defined by a unique combination of physical and chemical properties.<sup>[2][3][4]</sup>

This guide provides a comprehensive overview of the core chemical properties of **isobutyl anthranilate**, detailing its synthesis, spectroscopic signature, physical characteristics, and chemical reactivity. The information is presented to support advanced research and development applications, offering both foundational data and field-proven insights.

## Chemical Structure and Identifiers

The molecular structure consists of an isobutoxycarbonyl group attached to an aniline ring at the ortho position. This arrangement of an aromatic amine and an ester functional group dictates its chemical behavior and physical properties.

Diagram 1: 2D Chemical Structure of **Isobutyl Anthranilate**

Caption: 2D structure of **isobutyl anthranilate**.

Table 1: Chemical Identifiers for **Isobutyl Anthranilate**

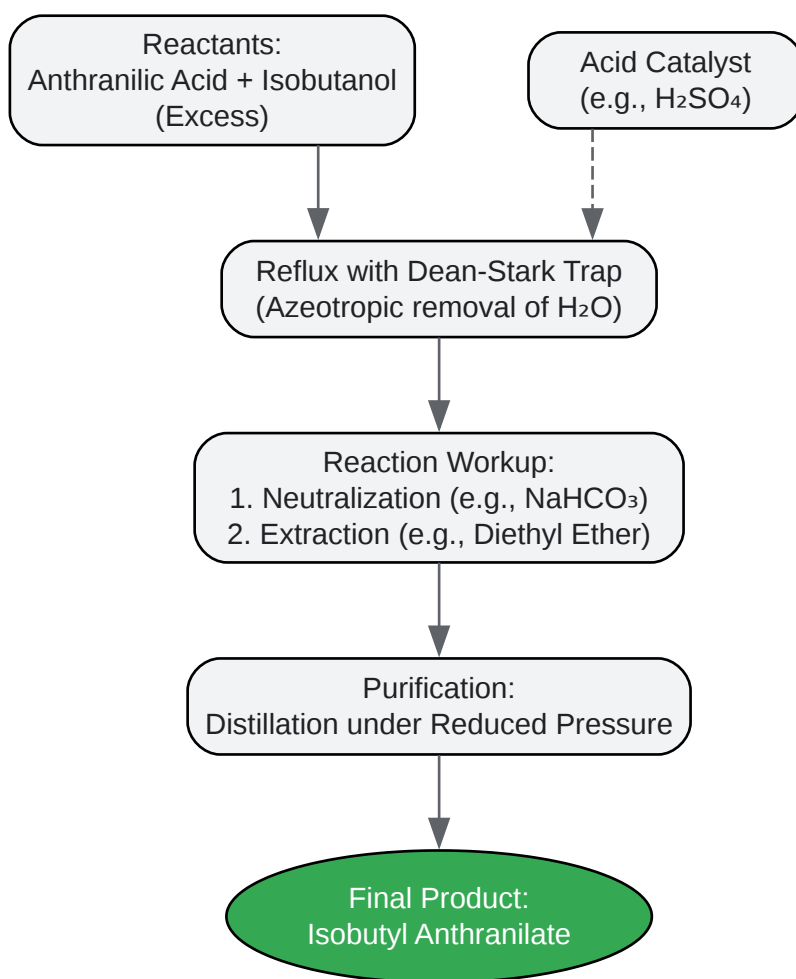
Identifier	Value	Source
IUPAC Name	2-methylpropyl 2-aminobenzoate	[1][5]
CAS Number	7779-77-3	[1]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	[5][6]
Molecular Weight	193.24 g/mol	[1][5]
InChI	InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3	[1][6]
InChIKey	ILCLJQFCMRCPNM-UHFFFAOYSA-N	[1][6]
SMILES	<chem>CC(C)COC(=O)C1=CC=CC=C1N</chem>	[1][5]

## Synthesis of Isobutyl Anthranilate

The most common and industrially viable method for synthesizing **isobutyl anthranilate** is the Fischer esterification of anthranilic acid with isobutanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water byproduct, often through azeotropic distillation.[1][3]

Alternative synthetic routes include the reaction of isatoic anhydride with an aluminum or sodium isobutoxide in an isobutanol solution.[3] Chemoenzymatic methods employing lipases like *Candida antarctica* lipase B (CalB) offer a greener alternative, providing high regioselectivity under mild conditions.[1]

Diagram 2: Fischer Esterification Synthesis Workflow



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Caption: General workflow for synthesis via Fischer esterification.

## Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis.

- Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Charging the Flask: To the flask, add anthranilic acid (1.0 eq), isobutanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).
- Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with isobutanol. Continue the reaction until

no more water is collected (typically 4-8 hours).

- Workup:
  - Cool the reaction mixture to room temperature.
  - Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
  - Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Remove the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to yield pure **isobutyl anthranilate**.<sup>[7]</sup>

Causality Note: Using excess isobutanol shifts the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle. The azeotropic removal of water is critical as it prevents the reverse reaction (ester hydrolysis).

## Physical and Chemical Properties

**Isobutyl anthranilate** is a colorless to pale yellow or brown liquid at room temperature.<sup>[1][5]</sup> It is stable under normal conditions but is sensitive to air and light, which can lead to degradation and discoloration over time.<sup>[3]</sup> It is combustible but not highly flammable.<sup>[5][8]</sup>

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless to pale yellow/brown liquid	[1][5]
Odor	Sweet, fruity, floral, grape-like	[1][2]
Boiling Point	~156-157 °C at 13.5 mmHg (313-315 °F) ~118-122 °C at 3.00 mmHg	[5][7]
Density	1.057 - 1.063 g/cm <sup>3</sup> at 20 °C	[5][7]
Refractive Index	1.534 - 1.540 at 20 °C	[5][7]
Solubility	Insoluble in water; Soluble in ethanol, ether, and oils	[1][5]
Stability	Stable, but sensitive to air and light. Hydrolyzes under acidic or basic conditions.	[1][3]

## Chemical Reactivity

- **Hydrolysis:** As an ester, it can be hydrolyzed back to anthranilic acid and isobutanol under either acidic or basic conditions.[1][8] This is a key consideration for its use in formulations with varying pH levels.
- **Electrophilic Aromatic Substitution:** The aniline ring is activated towards electrophilic substitution. Reactions such as nitration and halogenation can occur, allowing for further functionalization of the aromatic core.[1]
- **Transesterification:** The isobutyl group can be exchanged with other alkoxy groups by reacting with another alcohol in the presence of a suitable catalyst.[1]

## Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and quality control of **isobutyl anthranilate**.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **isobutyl anthranilate** results in a distinct fragmentation pattern. The molecular ion ( $M^+$ ) peak is observed at  $m/z$  193, corresponding to the molecular weight of the compound.<sup>[5]</sup>

The fragmentation is dominated by processes common to esters and aromatic amines. The base peak is typically observed at  $m/z$  119. This fragment arises from the loss of the isobutene radical ( $C_4H_8$ ) via a McLafferty-type rearrangement, followed by the loss of a hydrogen atom, or through other complex cleavage mechanisms involving the ester group, ultimately resulting in a highly stable aminotropylium-like ion or a related structure derived from the anthraniloyl moiety.<sup>[5][9]</sup>

Other significant fragments include:

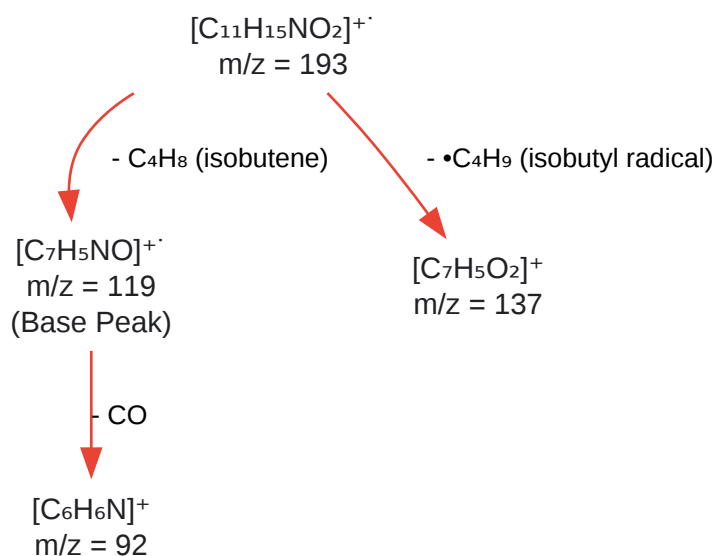
- $m/z$  137: Loss of the isobutoxy group ( $\bullet OCH_2(CH(CH_3)_2)$ ).
- $m/z$  120: Often attributed to the protonated aminobenzoic acid fragment.<sup>[5]</sup>
- $m/z$  92: Corresponds to the benzyne radical cation or an aniline-derived fragment.<sup>[5]</sup>

Table 3: Major Mass Spectral Peaks (EI-MS)

$m/z$	Relative Intensity	Identity
193	~20-35%	$[M]^+$ (Molecular Ion)
137	~40-50%	$[M - C_4H_8]^+$
120	~30-40%	$[C_7H_6NO]^+$
119	100% (Base Peak)	$[C_7H_5NO]^+$
92	~25-30%	$[C_6H_6N]^+$

Relative intensities are approximate and can vary between instruments.<sup>[5]</sup>

Diagram 3: Proposed Key Fragmentation Pathway



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Caption: Simplified EI-MS fragmentation of **isobutyl anthranilate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure.

- $^1H$  NMR: The proton NMR spectrum will show characteristic signals for both the aromatic and the isobutyl portions of the molecule. The amino ( $-NH_2$ ) protons typically appear as a broad singlet, which can exchange with  $D_2O$ . The aromatic protons on the substituted benzene ring will appear in the aromatic region ( $\delta$  6.5-8.0 ppm) with splitting patterns dictated by their ortho, meta, and para relationships. The signals for the isobutyl group will be in the aliphatic region ( $\delta$  0.9-4.0 ppm).
- $^{13}C$  NMR: The carbon NMR spectrum will show 11 distinct signals (assuming no accidental equivalence). Key signals include the ester carbonyl carbon ( $\sim 168$  ppm), aromatic carbons (110-150 ppm), and the four carbons of the isobutyl group.

Table 4: Predicted  $^1H$  and  $^{13}C$  NMR Chemical Shifts (in  $CDCl_3$ )

Group	$^1\text{H}$ NMR ( $\delta$ , ppm, Multiplicity, Integration)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
Aromatic CH	6.5 - 8.0 (m, 4H)	110 - 150
-NH <sub>2</sub>	~4.5 - 5.5 (br s, 2H)	-
-O-CH <sub>2</sub> -	~4.1 (d, 2H)	~71
-CH <sub>2</sub> -CH-(CH <sub>3</sub> ) <sub>2</sub>	~2.0 (m, 1H)	~28
-CH-(CH <sub>3</sub> ) <sub>2</sub>	~1.0 (d, 6H)	~19
C=O	-	~168

Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
3350 - 3500	N-H (Amine)	Symmetric & Asymmetric Stretch (two bands)
2870 - 2960	C-H (Alkyl)	Stretch
~1700 - 1730	C=O (Ester)	Stretch
1600 - 1620	N-H (Amine)	Scissoring (Bending)
1500 - 1600	C=C (Aromatic)	Stretch
~1250	C-O (Ester)	Asymmetric Stretch
~1100	C-N	Stretch



Causality Note: The presence of two distinct bands in the 3350-3500  $\text{cm}^{-1}$  region is a hallmark of a primary amine ( $-\text{NH}_2$ ), corresponding to the asymmetric and symmetric N-H stretching modes. The strong, sharp peak around 1700  $\text{cm}^{-1}$  is characteristic of the ester carbonyl ( $\text{C}=\text{O}$ ) group, confirming the ester functionality.[10]

## Applications

The primary application of **isobutyl anthranilate** is as a synthetic flavoring and fragrance agent.[2][11]

- Flavor Industry: It is designated as FEMA number 2182 and is considered safe for use in food at current intake levels by JECFA.[5][12] It imparts grape, berry, and sweet floral notes to a variety of products, including beverages, chewing gum, candy, and dairy products.[2][4]
- Fragrance Industry: Its sweet, floral scent makes it a valuable component in perfumery, often used to create orange blossom, tuberose, and other heavy floral accords.[3]
- Other Uses: Like its analog methyl anthranilate, **isobutyl anthranilate** has shown potential as a non-lethal bird repellent, as its aroma can be an irritant to birds.[1]

## Safety and Handling

While **isobutyl anthranilate** is not classified as hazardous under GHS for the majority of reports, standard laboratory safety practices are required.[5]

- Handling: Use in a well-ventilated area. Take precautionary measures against static discharge.[13] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]
- Storage: Store in a tightly closed container in a cool, dry place. Keep away from direct light and air to prevent degradation.[3][11]
- Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides ( $\text{NO}_x$ ) and carbon oxides.[5][8]
- First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[11][13]

## Conclusion

**Isobutyl anthranilate** is a commercially significant aromatic ester with a well-defined set of chemical and physical properties. Its synthesis via Fischer esterification is a robust and scalable process. Its structural features are readily confirmed by a combination of mass spectrometry, NMR, and IR spectroscopy, each providing a unique and complementary piece of the structural puzzle. A thorough understanding of its properties, from its fruity aroma to its chemical reactivity and spectroscopic signature, is crucial for its effective application in the flavor, fragrance, and chemical synthesis industries.

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